1-(3-Iodothiophen-2-yl)ethanone
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Description
“1-(3-Iodothiophen-2-yl)ethanone” is a chemical compound with the molecular formula C6H5IOS. It belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms.
Synthesis Analysis
The synthesis of such compounds typically involves halogenation of a thiophene derivative. In this case, an iodo group is introduced at the 3rd position of the thiophene ring. The exact method of synthesis can vary and would be detailed in specific chemical literature.Molecular Structure Analysis
The molecular structure consists of a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom. The iodo group is attached at the 3rd position of this ring, and an ethanone group is attached at the 1st position.Chemical Reactions Analysis
As an iodo derivative, this compound can undergo various substitution reactions. The presence of the carbonyl group also allows for a variety of reactions, such as nucleophilic addition.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, etc., of this compound would need to be determined experimentally or could be estimated using computational chemistry techniques.Safety And Hazards
As with any chemical compound, appropriate safety measures should be taken when handling. The specific safety and hazard information would be provided in the material safety data sheet (MSDS) for this compound.
Future Directions
The future directions in the study of this compound would depend on its potential applications. Thiophene derivatives have been studied for their potential use in various fields such as pharmaceuticals, agrochemicals, and organic electronics.
properties
IUPAC Name |
1-(3-iodothiophen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAYWIOYHXDYKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356002 |
Source
|
Record name | 2-acetyl-3-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodothiophen-2-yl)ethanone | |
CAS RN |
89380-60-9 |
Source
|
Record name | 2-acetyl-3-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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